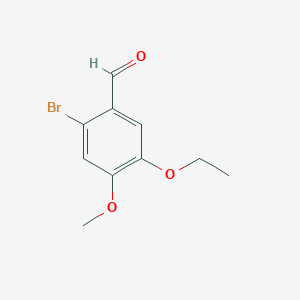
2-Bromo-5-ethoxy-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the aromatic ring. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-ethoxy-4-methoxybenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with specific properties.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that benzylic halides, a group to which this compound belongs, typically interact with various biological targets via sn1 or sn2 pathways .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Benzylic halides are known to participate in various reactions, including carbonylative stille couplings, isomerization, intramolecular heck reactions, knoevenagel condensation, and cyclization of n-(α-methyl-p-methoxybenzyl)-imino-esters .
Result of Action
The compound’s involvement in various chemical reactions suggests it may have significant effects at the molecular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-methoxybenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the bromine substituent, which is an electron-withdrawing group.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the aldehyde group to a carboxylic acid.
Major Products Formed
Oxidation: 2-Bromo-5-ethoxy-4-methoxybenzoic acid.
Reduction: 2-Bromo-5-ethoxy-4-methoxybenzyl alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
2-Bromo-4-methylbenzaldehyde: Contains a methyl group instead of the ethoxy and methoxy groups.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of the bromine and ethoxy groups.
Uniqueness
2-Bromo-5-ethoxy-4-methoxybenzaldehyde is unique due to the combination of bromine, ethoxy, and methoxy substituents, which confer specific reactivity and properties that are not present in its analogs. This makes it a valuable intermediate in organic synthesis and research .
Eigenschaften
IUPAC Name |
2-bromo-5-ethoxy-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXVFHKEALFFSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-(4-chlorophenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B450648.png)
![Methyl 2-[(4-methoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B450652.png)
![4-nitro-N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B450653.png)
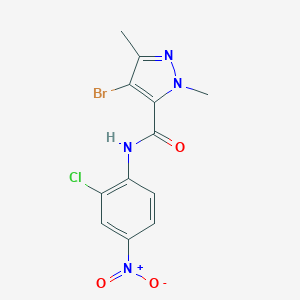
![Methyl 4-(3-bromophenyl)-2-[(4-ethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450658.png)
![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B450660.png)
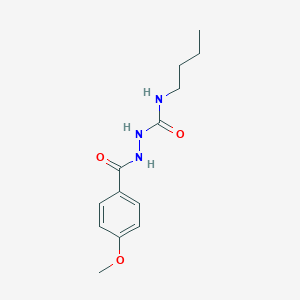
![(2-bromo-4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-6-ethoxyphenoxy)acetonitrile](/img/structure/B450663.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B450664.png)
![Methyl 5-isopropyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450666.png)
![N-[4-(N-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B450668.png)
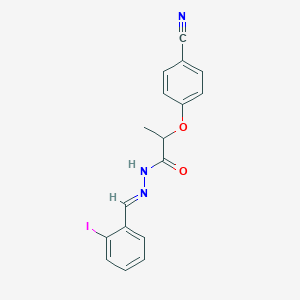
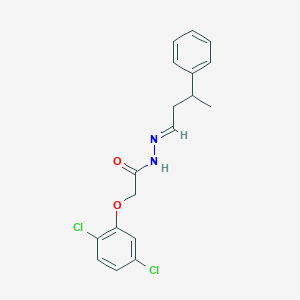
![Methyl 4-(3-chlorophenyl)-2-[(2,3-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B450672.png)
